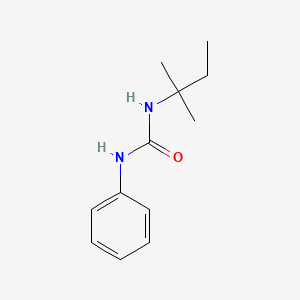

1-(2-Methylbutan-2-yl)-3-phenylurea

Description

1-(2-Methylbutan-2-yl)-3-phenylurea is a urea derivative featuring a branched alkyl group (2-methylbutan-2-yl) and a phenyl group attached to the urea core. Urea derivatives are widely explored for applications in pharmaceuticals, agrochemicals, and material science due to their hydrogen-bonding capabilities and tunable substituent effects.

The branched 2-methylbutan-2-yl group introduces steric hindrance and lipophilicity, which may influence solubility, crystallinity, and biological interactions compared to linear or aromatic substituents. For example, branched alkyl-urea derivatives like 1-isopropyl-3-phenylurea (analogous to S-4 in ) are synthesized via nucleophilic substitution or condensation reactions, often yielding amorphous solids with moderate melting points (e.g., 186–188°C for 1-(2-aminoethyl)-3-phenylurea hydrochloride in ).

Properties

IUPAC Name |

1-(2-methylbutan-2-yl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-4-12(2,3)14-11(15)13-10-8-6-5-7-9-10/h5-9H,4H2,1-3H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPNQNAPJJODGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)NC(=O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylbutan-2-yl)-3-phenylurea typically involves the reaction of 2-methylbutan-2-amine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate carbamate, which subsequently rearranges to form the desired urea derivative.

Industrial Production Methods

On an industrial scale, the production of 1-(2-Methylbutan-2-yl)-3-phenylurea can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylbutan-2-yl)-3-phenylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives with oxidized side chains.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

Oxidation: Oxidized urea derivatives.

Reduction: Amine derivatives.

Substitution: Nitrated or halogenated phenylurea derivatives.

Scientific Research Applications

1-(2-Methylbutan-2-yl)-3-phenylurea has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methylbutan-2-yl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

A. Alkyl vs. Aryl/Heteroaryl Substituents

- 1-(2-Methylpropyl)-3-phenylurea (CID 282872, ):

- Structure: Features a smaller branched alkyl group (isobutyl) instead of 2-methylbutan-2-yl.

- Properties: Molecular formula C₁₁H₁₆N₂O, SMILES: CC(C)CNC(=O)NC₁=CC=CC=C₁.

- Comparison: The reduced steric bulk compared to 2-methylbutan-2-yl may enhance solubility but reduce thermal stability.

- Forchlorfenuron (1-(2-Chloropyridin-4-yl)-3-phenylurea, ):

- Structure: Chloropyridinyl substituent introduces electron-withdrawing and aromatic effects.

- Applications: Widely used as a plant growth regulator in kiwifruit and grapes to increase fruit size.

- Metabolism: Undergoes biochemical and photochemical cleavage in plants, producing 17 transformation products (TPs), including glucosides and hydroxylated derivatives .

- Comparison: The chloropyridinyl group enhances agrochemical activity but raises environmental persistence concerns compared to alkyl-substituted ureas.

B. Halogenated Derivatives

- 1-(2-Fluorophenyl)-3-phenylurea (CAS 13114-89-1, ): Structure: Fluorine atom on the phenyl ring provides electron-withdrawing effects. Properties: Molecular weight 230.24 g/mol, boiling point 256.6°C, density 1.322 g/cm³.

C. Heterocyclic Derivatives

- 1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea ():

- Structure: Thiadiazole ring linked via a benzylthio group.

- Activity: Exhibits anticancer effects against MCF-7, HepG2, and HeLa cell lines (IC₅₀ values in micromolar range).

- Comparison: The heterocyclic moiety enhances receptor-binding specificity but complicates synthesis compared to alkyl- or aryl-ureas.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.